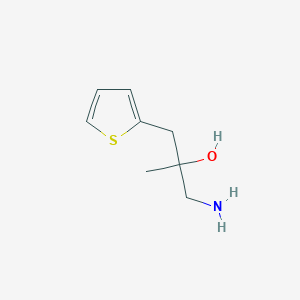
1-Amino-2-methyl-3-(2-thienyl)propan-2-ol
Vue d'ensemble
Description
1-Amino-2-methyl-3-(2-thienyl)propan-2-ol is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-2-methyl-3-(2-thienyl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxaldehyde with methylamine and acetone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by reduction to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-2-methyl-3-(2-thienyl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce a variety of substituted thiophene derivatives.
Applications De Recherche Scientifique
1-Amino-2-methyl-3-(2-thienyl)propan-2-ol has several scientific research applications across different fields:
Chemistry: It serves as a building block in the synthesis of more complex thiophene derivatives, which are used in the development of new materials and catalysts.
Biology: Thiophene derivatives have shown potential as bioactive compounds with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: Thiophene derivatives are used in the production of dyes, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism by which 1-Amino-2-methyl-3-(2-thienyl)propan-2-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
1-Amino-2-methyl-3-(2-thienyl)propan-2-ol is similar to other thiophene derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
3-Methyl-2-thienylmethylamine: Another thiophene derivative with potential biological activity.
1-(3-Thienyl)urea: A thiophene derivative used in various chemical syntheses.
These compounds share the thiophene core but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Propriétés
IUPAC Name |
1-amino-2-methyl-3-thiophen-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-8(10,6-9)5-7-3-2-4-11-7/h2-4,10H,5-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRHVTDOUJEMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}methyl)-N-methylpyridin-2-amine](/img/structure/B1526957.png)
![5-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1526958.png)
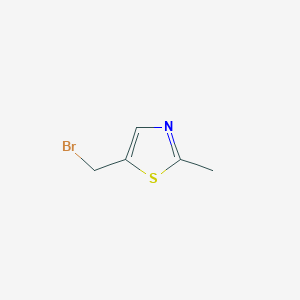
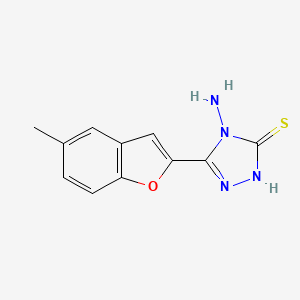
![1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B1526966.png)


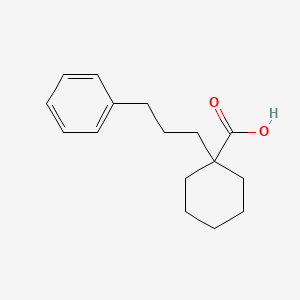
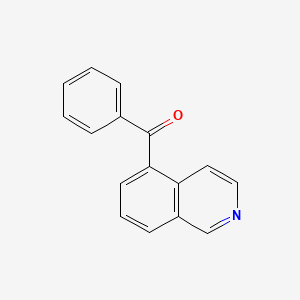
![1-[4-(azidomethyl)phenyl]-1H-pyrazole](/img/structure/B1526973.png)
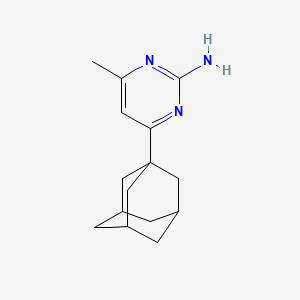

![3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B1526977.png)

